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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzyl alcohol

Cat. No.: B065371

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl Alcohol

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(Difluoromethoxy)benzyl alcohol, a pivotal
building block in modern chemical research. Designed for researchers, medicinal chemists, and
professionals in drug development, this document moves beyond a simple data sheet to offer a
synthesized understanding of the compound's properties, reactivity, and application, grounded
in established chemical principles.

Introduction: The Strategic Importance of the -
OCF2zH Moiety

4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a substituted benzyl alcohol
that has garnered significant interest, primarily due to the presence of the difluoromethoxy (-
OCFzH) group.[1] In medicinal chemistry, this group is recognized as a valuable bioisostere for
more common functionalities like methoxy (-OCHs) or hydroxyl (-OH) groups.[1][2]

The strategic incorporation of the difluoromethoxy moiety can profoundly influence a molecule's
key drug-like properties. Compared to a methoxy group, it offers enhanced metabolic stability
by being less susceptible to oxidative dealkylation.[1] Furthermore, it increases lipophilicity,
which can improve membrane permeability. Unlike the trifluoromethoxy (-OCFs) group, the
hydrogen atom in the -OCF2H group allows it to act as a hydrogen bond donor, providing
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unique interaction capabilities within biological systems.[2] Consequently, 4-
(Difluoromethoxy)benzyl alcohol serves as a critical precursor for synthesizing complex
molecules where fine-tuning of potency, selectivity, and pharmacokinetic profiles is essential.[1]

Chemical Identity and Core Physical Properties

The fundamental identity of a compound dictates its behavior. The key identifiers and physical
properties of 4-(Difluoromethoxy)benzyl alcohol are summarized below.

Property Value Source(s)
[4-
IUPAC Name (difluoromethoxy)phenyllmetha  [3]
nol
CAS Number 170924-50-2 [3][4]
Molecular Formula CsHsF20:2 [31141[5]
Molecular Weight 174.14 g/mol [31[41[6]
Physical State Liquid [5]
Boiling Point 78-80 °C [4]
Refractive Index 1.4855 [7]
XLogP3 (Lipophilicity) 2.1 [3]

Table 1: Core Chemical and Physical Data.

Spectroscopic and Analytical Characterization

Precise characterization is the bedrock of chemical synthesis. While specific spectra for this
exact compound are not universally published, its structure allows for a confident prediction of
its spectroscopic signatures based on well-understood principles for analogous compounds.[8]
[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is indispensable for structural elucidation. The expected proton (*H) and
carbon (33C) NMR signals are detailed below.

Expected *H NMR Signals (in CDCIs):

Chemical Shift
(3, ppm)

~7.35

Multiplicity

Doublet

Integration

2H

Assignment

Ar-H (ortho to
CH20H)

Rationale

Aromatic
protons
adjacent to the
electron-
donating
CH20H group.

~7.10

Doublet

2H

Ar-H (ortho to
OCF2H)

Aromatic protons
adjacent to the

difluoromethoxy

group.

~6.50

Triplet (t)

OCFz2H

Characteristic
triplet due to
coupling with the
two adjacent
fluorine atoms
(2JH-F = 73-75
Hz).

~4.70

Singlet/Doublet

2H

-CH20H

Benzylic protons.
May appear as a
doublet if
coupled to the

hydroxyl proton.

| ~1.8-2.5 | Broad Singlet | 1H | -CH20H | Labile hydroxyl proton; position and shape are

concentration-dependent. Disappears upon D20 exchange.[8] |
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Expected 3C NMR Signals (in CDClIs): The carbon spectrum would reveal distinct signals for
the aromatic carbons, the benzylic carbon, and the unique carbon of the difluoromethoxy
group, which would appear as a triplet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups. The spectrum of 4-(Difluoromethoxy)benzyl
alcohol is expected to be dominated by the hydroxyl and aromatic absorptions.

Wavenumber (cm~12) Description Rationale

Characteristic of a hydrogen-

3400-3300 (broad) O-H Stretch
bonded alcohol.[11]
) Typical for sp2 C-H bonds in
3100-3000 Aromatic C-H Stretch )
the benzene ring.
) Skeletal vibrations of the
~1600, ~1500 Aromatic C=C Stretch o
aromatic ring.
A strong C-O stretch from the
alcohol and C-F stretches from
1250-1000 C-O Stretch & C-F Stretch

the difluoromethoxy group are

expected in this region.[11]

Table 2: Expected Key IR Absorption Bands.

Mass Spectrometry (MS)

Under electron ionization (El), alcohols typically undergo alpha cleavage and dehydration.[10]
Expected Fragmentation Pattern:

e Molecular lon (M+): A peak at m/z = 174.

e [M-H]*: Loss of a hydrogen radical from the benzylic position (m/z = 173).[12]

¢ [M-H20]*: Dehydration, a common fragmentation for alcohols (m/z = 156).[10]
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e [C7H7O]*: A fragment corresponding to the hydroxymethylphenyl cation (m/z = 123),
resulting from cleavage of the C-O bond of the ether.

o Tropylium lon: Further fragmentation often leads to the stable tropylium cation (C7H7*) at m/z
=91.

Analytical Workflow
The comprehensive characterization of a synthesized batch of 4-(Difluoromethoxy)benzyl

alcohol would follow a logical, multi-step workflow to confirm identity, purity, and structure.

Analytical workflow for compound validation.

Chemical Reactivity and Synthetic Utility
Stability and Reactivity

4-(Difluoromethoxy)benzyl alcohol is stable under normal laboratory conditions.[5] Its
reactivity is primarily dictated by the versatile benzyl alcohol functional group.

o Oxidation: The primary alcohol can be readily oxidized to form 4-
(difluoromethoxy)benzaldehyde or further to 4-(difluoromethoxy)benzoic acid, providing
access to a different class of synthetic intermediates.[1]

o Halogenation: The hydroxyl group can be substituted with halogens (e.g., using SOCIz or
PBrs) to produce the corresponding benzyl halides, which are excellent electrophiles for
substitution reactions.

» Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other
standard methods.[1]

The difluoromethoxy group is generally stable and non-reactive under these conditions, making
it an ideal "spectator” group that modifies electronic and steric properties without interfering
with the primary reactions of the benzyl alcohol.

General Synthetic Protocol

While numerous proprietary methods exist, a common and logical synthetic route involves the
difluoromethylation of a phenolic precursor followed by the reduction of a carbonyl group.
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Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde
Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

o Rationale: This step introduces the key difluoromethoxy group. The reaction typically uses a
difluorocarbene precursor.

e Procedure:

o To a stirred solution of 4-hydroxybenzaldehyde and a suitable base (e.g., potassium
hydroxide) in a solvent mixture like acetonitrile/water, add a difluoromethylating agent
(e.g., sodium chlorodifluoroacetate) portion-wise.

o Heat the reaction mixture (e.g., to 70-80 °C) and monitor by TLC or LC-MS until the
starting material is consumed.

o After cooling, perform an aqueous workup, extracting the product with a suitable organic
solvent (e.g., ethyl acetate).

o Dry the organic layer, concentrate under reduced pressure, and purify the resulting 4-
(difluoromethoxy)benzaldehyde by column chromatography or distillation.

Step 2: Reduction to 4-(Difluoromethoxy)benzyl alcohol

o Rationale: A standard reduction of the aldehyde to the primary alcohol. Sodium borohydride
is a mild and effective reagent for this transformation.

e Procedure:

o Dissolve the 4-(difluoromethoxy)benzaldehyde from Step 1 in a protic solvent like
methanol or ethanol.

o Cool the solution in an ice bath (0 °C).
o Slowly add sodium borohydride (NaBHa4) in small portions, controlling any effervescence.

o Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for
completion by TLC.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b065371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Quench the reaction carefully by the slow addition of water or dilute acid.
o Remove the bulk of the organic solvent under reduced pressure.
o Extract the agueous residue with an organic solvent (e.g., dichloromethane).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the final product, 4-(Difluoromethoxy)benzyl alcohol. Further
purification can be achieved via silica gel chromatography if necessary.

Generalized synthetic pathway.

Safety and Handling

Proper handling is crucial for laboratory safety. 4-(Difluoromethoxy)benzyl alcohol is
classified with specific hazards that require appropriate precautions.

GHS Hazard Classification:[3][5]

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

e H335: May cause respiratory irritation.

Recommended Precautionary Measures:
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Category P-Statement Measure Source(s)

Avoid breathing
Prevention P261 dust/fumel/gas/imist  [5][13]
Ivaporsispray.

Wear protective
gloves/protective

P280 clothing/eye [51[13]
protection/face

protection.

IF ON SKIN: Wash
Response P302 + P352 with plenty of soap [5][13]
and water.

IF IN EYES: Rinse
cautiously with water
for several minutes.

P305 + P351 + P338 Remove contact [5]
lenses, if present and
easy to do. Continue

rinsing.

Store in a well-
ventilated place. Keep

Storage P403 + P233 ) ] [5][13]
container tightly

closed.

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[5][13] |
Table 3: Key Safety and Handling Statements.

Always handle this chemical in a well-ventilated fume hood. Standard personal protective
equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Store in
a cool, dry place away from incompatible materials.[13]

Conclusion
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4-(Difluoromethoxy)benzyl alcohol is more than a simple reagent; it is a strategic tool for
molecular design. Its unique combination of a reactive benzyl alcohol handle and the property-
modulating difluoromethoxy group makes it an invaluable asset in the synthesis of novel
pharmaceuticals and agrochemicals. A thorough understanding of its physical properties,
spectroscopic signatures, and chemical reactivity, as outlined in this guide, empowers
researchers to fully leverage its potential in creating next-generation molecules with enhanced
performance and optimized therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 4-
(Difluoromethoxy)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065371#physical-and-chemical-properties-of-4-
difluoromethoxy-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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